6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine
CAS No.:
Cat. No.: VC17501695
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrNO |
|---|---|
| Molecular Weight | 228.09 g/mol |
| IUPAC Name | 6-bromo-1,1-dimethyl-3H-furo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C9H10BrNO/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3 |
| Standard InChI Key | DPLGJWNOSFOFEG-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC(=NC=C2CO1)Br)C |
Introduction
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is a brominated heterocyclic compound with a fused furopyridine core. Its structural features and potential applications in medicinal chemistry and organic synthesis have drawn research interest, though direct studies on this specific compound remain limited. Below is a detailed analysis of its properties, synthesis, and related findings.
Synthesis and Structural Analogues
While no direct synthesis route for this compound is documented in the provided sources, patents describe methods for analogous hetero-fused cyclic compounds. For example:
-
US9975910B2 details the synthesis of dihydrofuropyridine derivatives using boron-containing intermediates, highlighting their utility in pharmaceutical applications .
-
A 2022 ACS Omega study synthesized functionalized 2,3-dihydrofuro[3,4-C]pyridines, demonstrating that methylation at specific positions enhances biological activity . This suggests that the dimethyl groups in the target compound could similarly modulate its properties.
Related Brominated Heterocycles
Brominated analogues with similar scaffolds are commercially available as research intermediates:
These compounds highlight the broader relevance of brominated heterocycles in medicinal chemistry.
Research Gaps and Future Directions
-
Synthetic Optimization: Methods from patents and the ACS Omega study could be adapted to synthesize the target compound efficiently.
-
Biological Screening: Testing against cancer cell lines (e.g., MCF-7, SK-BR-3) is warranted, given the activity of analogues .
-
Structure-Activity Relationship (SAR): Systematic modification of the bromine and methyl groups could refine potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume